Methyl 5-fluoro-1H-indazole-3-carboxylate

Overview

Description

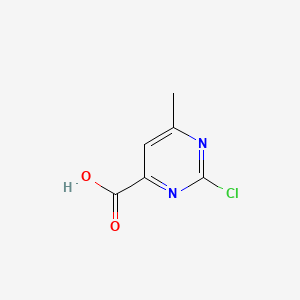

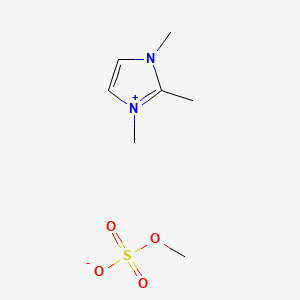

“Methyl 5-fluoro-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 78155-73-4 . It has a molecular weight of 194.17 and a molecular formula of C9H7FN2O2 . It is a yellow solid .

Synthesis Analysis

The synthesis of indazoles, including compounds like “Methyl 5-fluoro-1H-indazole-3-carboxylate”, has been a subject of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

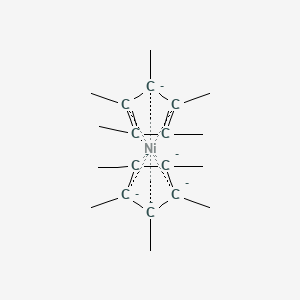

The InChI code for “Methyl 5-fluoro-1H-indazole-3-carboxylate” is 1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 5-fluoro-1H-indazole-3-carboxylate” is a yellow solid . It has a molecular weight of 194.16 and a molecular formula of C9H7FN2O2 .Scientific Research Applications

Medicinal Chemistry: Anticancer Research

Methyl 5-fluoro-1H-indazole-3-carboxylate: is a valuable compound in medicinal chemistry, particularly in the synthesis of potential anticancer agents. Indazole derivatives have been studied for their ability to inhibit cell growth in various cancer cell lines, including colon and melanoma . The compound’s structure allows for the creation of novel molecules that can be tested for their cytotoxicity against cancer cells, making it a crucial component in the development of new chemotherapeutic drugs.

Pharmacology: Anti-inflammatory Agents

In pharmacological research, Methyl 5-fluoro-1H-indazole-3-carboxylate serves as a precursor for synthesizing compounds with anti-inflammatory properties . Researchers have synthesized various indazole derivatives that show promise in reducing inflammation, which is a key symptom in many chronic diseases. These derivatives could lead to the development of new anti-inflammatory medications with potentially fewer side effects than current treatments.

Organic Synthesis: Chemical Building Block

This compound is widely used as a building block in organic synthesis. Its indazole core is a versatile scaffold that can be modified to produce a wide range of chemical entities. The fluoro and carboxylate groups in Methyl 5-fluoro-1H-indazole-3-carboxylate offer points of reactivity that can be exploited to create complex molecules for further research and development .

Biochemical Research: Enzyme Inhibition

Methyl 5-fluoro-1H-indazole-3-carboxylate: is also instrumental in the study of enzyme inhibitors. Indazole derivatives can be designed to target specific enzymes involved in disease processes. For instance, they can be used to inhibit kinases, which play a critical role in cell signaling and are often implicated in cancer . By inhibiting these enzymes, researchers can better understand their function and develop targeted therapies.

Analytical Chemistry: Reference Standards

In analytical chemistry, Methyl 5-fluoro-1H-indazole-3-carboxylate is used as a reference standard due to its well-defined chemical properties. It helps in the calibration of analytical instruments and ensures the accuracy of analytical methods used in pharmaceutical and biochemical research .

Environmental Science: Impact Studies

The environmental impact of chemicals is an important area of study. Methyl 5-fluoro-1H-indazole-3-carboxylate can be examined for its environmental fate, including its persistence and potential bioaccumulation. Understanding its behavior in the environment aids in assessing the risks associated with its use and disposal .

Safety and Handling: Laboratory Protocols

Safety is paramount in any scientific research setting. Methyl 5-fluoro-1H-indazole-3-carboxylate requires careful handling and storage. Research on its safety profiles contributes to the development of laboratory protocols to ensure safe handling, storage, and disposal practices, minimizing the risk to researchers and the environment .

Chemical Properties: Structural Analysis

Finally, the study of Methyl 5-fluoro-1H-indazole-3-carboxylate’s chemical properties, such as its molecular weight, purity, and physical form, is essential. These properties are crucial for researchers to understand before they can manipulate the compound for various applications. Detailed structural analysis also facilitates the synthesis of derivatives with desired biological activities .

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 5-fluoro-1H-indazole-3-carboxylate is a compound that has been studied for its potential medicinal properties. Indazole derivatives, a class of compounds to which methyl 5-fluoro-1h-indazole-3-carboxylate belongs, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Given the potential targets of indazole derivatives, it can be inferred that the compound may have antitumor activity .

properties

IUPAC Name |

methyl 5-fluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMSTQBPEVBPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506964 | |

| Record name | Methyl 5-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78155-73-4 | |

| Record name | Methyl 5-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)

![ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate](/img/structure/B1589828.png)